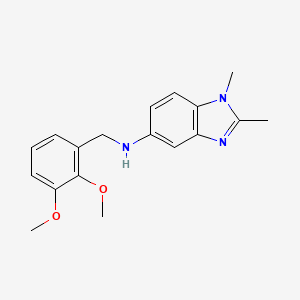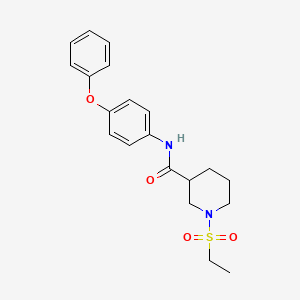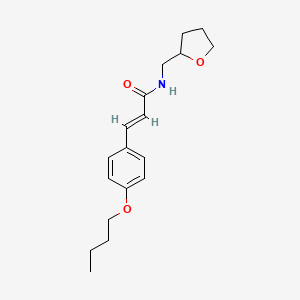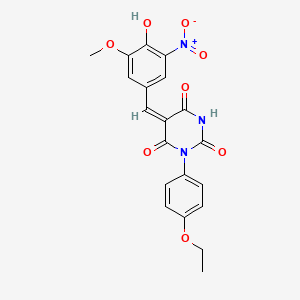
N-(2,3-dimethoxybenzyl)-1,2-dimethyl-1H-benzimidazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dimethoxybenzyl)-1,2-dimethyl-1H-benzimidazol-5-amine, also known as DMBMIB, is a benzimidazole derivative that has been studied for its potential therapeutic effects. This compound has been found to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-oxidant properties. In
Mecanismo De Acción
The mechanism of action of N-(2,3-dimethoxybenzyl)-1,2-dimethyl-1H-benzimidazol-5-amine is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell proliferation, inflammation, and oxidative stress. Studies have shown that this compound can inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival, as well as the NF-κB pathway, which is involved in inflammation. Additionally, this compound has been found to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase, which help to protect cells from oxidative damage.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. Studies have shown that it can induce apoptosis and inhibit cell proliferation in various cancer cell lines, as well as reduce inflammation in animal models of arthritis and colitis. Additionally, this compound has been found to have anti-oxidant properties, protecting cells from oxidative stress and reducing the risk of oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2,3-dimethoxybenzyl)-1,2-dimethyl-1H-benzimidazol-5-amine in lab experiments is its wide range of biological activities, making it a versatile compound for studying various cellular processes. Additionally, this compound has been found to have low toxicity, making it a relatively safe compound to use in experiments. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-(2,3-dimethoxybenzyl)-1,2-dimethyl-1H-benzimidazol-5-amine. One potential area of research is its use in combination therapies for cancer treatment, as studies have shown that it can enhance the effectiveness of chemotherapy drugs. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in other diseases. Finally, the development of more water-soluble derivatives of this compound could expand its potential use in lab experiments and clinical settings.
Métodos De Síntesis
N-(2,3-dimethoxybenzyl)-1,2-dimethyl-1H-benzimidazol-5-amine can be synthesized through a multi-step reaction process involving the condensation of 2,3-dimethoxybenzaldehyde with 1,2-dimethyl-1H-benzimidazole-5-carboxylic acid, followed by reduction and cyclization reactions. The final product is obtained through purification and isolation steps, resulting in a white crystalline solid.
Aplicaciones Científicas De Investigación
N-(2,3-dimethoxybenzyl)-1,2-dimethyl-1H-benzimidazol-5-amine has been studied extensively for its potential therapeutic effects. It has been found to exhibit anti-cancer properties, with studies showing that it can induce apoptosis and inhibit cell proliferation in various cancer cell lines. Additionally, this compound has been shown to have anti-inflammatory effects, with studies demonstrating its ability to reduce inflammation in animal models of arthritis and colitis. Furthermore, this compound has been found to have anti-oxidant properties, protecting cells from oxidative stress and reducing the risk of oxidative damage.
Propiedades
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-1,2-dimethylbenzimidazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-12-20-15-10-14(8-9-16(15)21(12)2)19-11-13-6-5-7-17(22-3)18(13)23-4/h5-10,19H,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABPPZBWHTXZLOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C)C=CC(=C2)NCC3=C(C(=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
44.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47204373 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~4~-isopropyl-7-[(4-methyl-4-piperidinyl)carbonyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine-2,4-diamine dihydrochloride](/img/structure/B5323344.png)

![N-(4-{[4-(2-phenylethyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B5323361.png)
![methyl {2-ethoxy-4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}acetate](/img/structure/B5323370.png)
![1-allyl-3-[(4-fluorophenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5323380.png)
![1-(methoxyacetyl)-4-[(3-methyl-2-pyridinyl)methyl]piperazine hydrochloride](/img/structure/B5323387.png)
![5-[2-methyl-4-(4-morpholinyl)benzylidene]-2-(phenylimino)-3-(tetrahydro-2-furanylmethyl)-1,3-thiazolidin-4-one](/img/structure/B5323397.png)
![2-(methylthio)-7-[3-(trifluoromethoxy)phenyl]pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5323400.png)
![N-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)methanamine dihydrochloride](/img/structure/B5323405.png)

![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2,6-dimethylbenzamide](/img/structure/B5323427.png)
